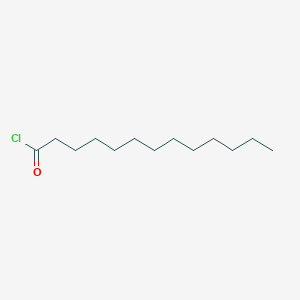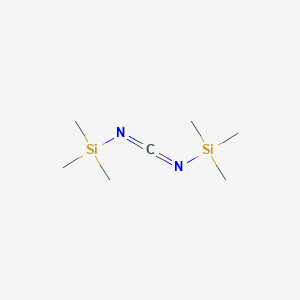
Tridecanoylchlorid
Übersicht
Beschreibung
Tridecanoyl chloride, also known as tridecyl chloride or tridecanoic acid chloride, is a common organic compound with the chemical formula C13H25Cl. It is a white, waxy solid and is soluble in many organic solvents. Tridecanoyl chloride has a wide range of applications in organic synthesis and is used as a reagent in the synthesis of many organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Hydroxyketonen
Tridecanoylchlorid wird bei der Synthese von Hydroxyketonen verwendet . Es ist an der Produktion von 1-(3-Hydroxyphenyl)-1-tridecanon und 1-(4-Hydroxyphenyl)-1-tridecanon beteiligt . Diese Verbindungen werden durch Behandlung seines Methylethers mit Aluminiumchlorid in Benzol erhalten .
Herstellung von Methylethern
This compound wird bei der Herstellung von Methylethern verwendet . Zum Beispiel wird es bei der Synthese des Methylethers von 1-(4-Hydroxyphenyl)-1-tridecanon verwendet . Diese Verbindung wird durch die Reaktion von this compound mit Anisol in Gegenwart von Graphit in siedendem 1,2-Dichlorethan erhalten .
Synthese von 2-Chlorethylether
This compound wird bei der Synthese von 2-Chlorethylether verwendet . Diese Verbindung wird durch die Reaktion von this compound mit 2-Chlorethoxybenzol in Gegenwart von Aluminiumchlorid in Kohlenstoffdisulfid erhalten .
Herstellung von N-Dimethylaminoethylether
This compound wird bei der Herstellung von N-Dimethylaminoethylether verwendet . Diese Verbindung wird durch die Reaktion von 4-(2-Chlorethoxy)tridecanophenon mit Dimethylamin erhalten
Wirkmechanismus
Safety and Hazards
While specific safety and hazards data for Tridecanoyl chloride was not found, it’s important to note that chemicals of similar class can be hazardous. For instance, Decanoyl chloride, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of Tridecanoyl chloride are not well-studied. As an acyl chloride, it is highly reactive and can participate in various biochemical reactions. It can interact with proteins, enzymes, and other biomolecules through acylation reactions, forming covalent bonds
Cellular Effects
The cellular effects of Tridecanoyl chloride are not well-documented. Due to its reactivity, it could potentially influence cell function by modifying proteins and other biomolecules. This could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Tridecanoyl chloride is not well-understood. As an acyl chloride, it could potentially exert its effects at the molecular level through acylation reactions, leading to modifications of biomolecules. This could result in changes in gene expression, enzyme inhibition or activation, and alterations in the structure and function of proteins
Metabolic Pathways
As an acyl chloride, it could potentially be involved in acylation reactions, interacting with enzymes and cofactors
Transport and Distribution
Given its reactivity, it could potentially interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
Given its potential to modify proteins and other biomolecules, it could potentially be directed to specific compartments or organelles within the cell
Eigenschaften
IUPAC Name |
tridecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPWCNFWGBGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066259 | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-06-4 | |
| Record name | Tridecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














